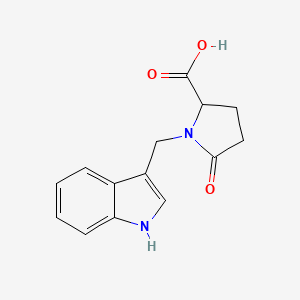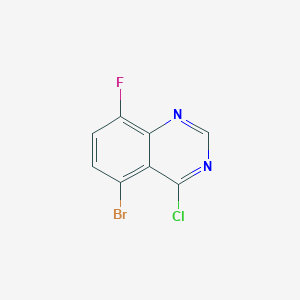
1-(1-Phenyl-4-(trimethylsilyl)-1H-pyrazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Fenil-4-(trimetilsilil)-1H-pirazol-3-il)etanona es un compuesto químico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en posiciones adyacentes. Este compuesto particular se caracteriza por la presencia de un grupo fenilo, un grupo trimetilsilil y una unidad de etanona unida al anillo de pirazol. La estructura única de este compuesto lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(1-Fenil-4-(trimetilsilil)-1H-pirazol-3-il)etanona típicamente involucra la reacción de 1-fenil-1H-pirazol con cloruro de trimetilsilil en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del grupo trimetilsilil. El intermedio resultante luego se hace reaccionar con etanona en condiciones controladas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final se puede lograr mediante técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(1-Fenil-4-(trimetilsilil)-1H-pirazol-3-il)etanona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden llevar a la formación de derivados de pirazol reducidos.
Sustitución: El grupo trimetilsilil se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Típicamente se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o compuestos organometálicos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos de pirazol, mientras que la reducción puede producir derivados de pirazolina.
Aplicaciones Científicas De Investigación
1-(1-Fenil-4-(trimetilsilil)-1H-pirazol-3-il)etanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de pirazol más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de otros compuestos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(1-Fenil-4-(trimetilsilil)-1H-pirazol-3-il)etanona involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de su uso.
Comparación Con Compuestos Similares
Compuestos similares
1-Fenil-3-(trimetilsilil)-1H-pirazol: Carece de la unidad de etanona.
1-(1-Fenil-4-(trimetilsilil)-1H-pirazol-3-il)metanol: Contiene un grupo metanol en lugar de etanona.
1-(1-Fenil-4-(trimetilsilil)-1H-pirazol-3-il)propano: Tiene un grupo propano en lugar de etanona.
Singularidad
1-(1-Fenil-4-(trimetilsilil)-1H-pirazol-3-il)etanona es única debido a la presencia de la unidad de etanona, que confiere propiedades químicas y biológicas distintas. Esta característica estructural permite interacciones específicas con objetivos moleculares, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
920984-36-7 |
|---|---|
Fórmula molecular |
C14H18N2OSi |
Peso molecular |
258.39 g/mol |
Nombre IUPAC |
1-(1-phenyl-4-trimethylsilylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C14H18N2OSi/c1-11(17)14-13(18(2,3)4)10-16(15-14)12-8-6-5-7-9-12/h5-10H,1-4H3 |
Clave InChI |
ISBIKYUODOILFX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN(C=C1[Si](C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-N-cyclopropyl-3-methyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11857700.png)











